molecular formula C48H34N2Si B12302475 9-Phenyl-9'-(triphenylsilyl)-9H,9'H-3,3'-bicarbazole

9-Phenyl-9'-(triphenylsilyl)-9H,9'H-3,3'-bicarbazole

Cat. No.: B12302475
M. Wt: 666.9 g/mol
InChI Key: FGESGPYYCGKQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole is a complex organic compound with the molecular formula C48H34N2Si.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole typically involves the reaction of carbazole derivatives with phenyl and triphenylsilyl groups under specific conditions.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of such complex organic compounds generally involves scalable reactions that can be optimized for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which 9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π stacking and other non-covalent interactions, influencing the electronic properties of the materials it is incorporated into. These interactions are crucial for its function in OLEDs and other electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole stands out due to its unique combination of phenyl and triphenylsilyl groups, which enhance its electronic properties and stability. This makes it particularly suitable for high-efficiency OLEDs and other advanced electronic applications .

Properties

Molecular Formula

C48H34N2Si

Molecular Weight

666.9 g/mol

IUPAC Name

triphenyl-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]silane

InChI

InChI=1S/C48H34N2Si/c1-5-17-37(18-6-1)49-45-27-15-13-25-41(45)43-33-35(29-31-46(43)49)36-30-32-48-44(34-36)42-26-14-16-28-47(42)50(48)51(38-19-7-2-8-20-38,39-21-9-3-10-22-39)40-23-11-4-12-24-40/h1-34H

InChI Key

FGESGPYYCGKQAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.